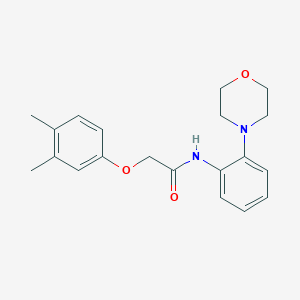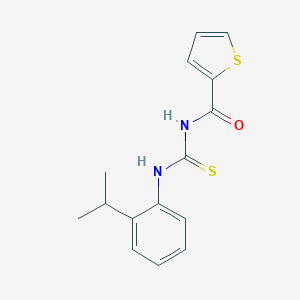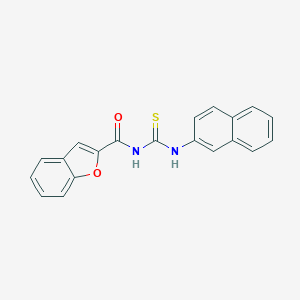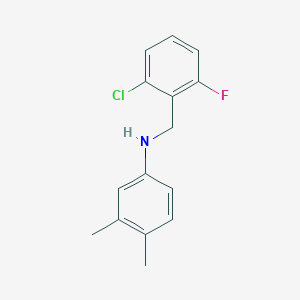![molecular formula C20H23N3O2S B252833 N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea](/img/structure/B252833.png)
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea, commonly known as PPPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPPT is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of PPPT is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. PPPT has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. PPPT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). PPPT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.
実験室実験の利点と制限
The advantages of using PPPT in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, the limitations of using PPPT in lab experiments include its potential toxicity and lack of selectivity for specific targets.
将来の方向性
There are several future directions for research on PPPT. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the toxicity and safety of PPPT, as well as its pharmacokinetics and pharmacodynamics.
合成法
PPPT can be synthesized through a multistep process involving the reaction of phenoxyacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(1-piperidinyl)aniline. The final step involves the reaction of the resulting amide with ammonium thiocyanate to yield PPPT.
科学的研究の応用
PPPT has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PPPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
製品名 |
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea |
|---|---|
分子式 |
C20H23N3O2S |
分子量 |
369.5 g/mol |
IUPAC名 |
2-phenoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-19(15-25-18-7-3-1-4-8-18)22-20(26)21-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,26) |
InChIキー |
NRQKFBDXTKJYOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B252753.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B252754.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B252755.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B252758.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B252761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B252764.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide](/img/structure/B252766.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B252767.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4-dichloro-benzamide](/img/structure/B252771.png)
